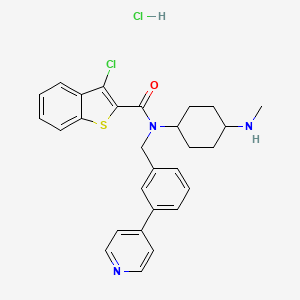

SBI-797812

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

SBI-797812 is a cell penetrant and potent activator of nicotinamide phosphoribosyltransferase (NAMPT) that increases intracellular levels of NMN and NAD+ in cells . It blocks the binding of inhibitors to NAMPT and shifts the reaction equilibrium towards NMN formation . It also elevates levels of NAD+ in mice liver .

Synthesis Analysis

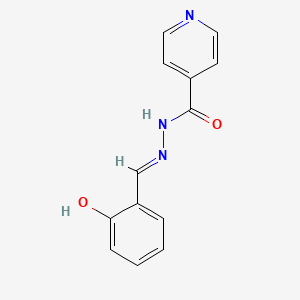

The synthesis of this compound was achieved by considering the 4-pyridyl group as crucial for NAMPT activation . The compound this compound was synthesized as the 4-pyridyl analog of GNI-50 .Molecular Structure Analysis

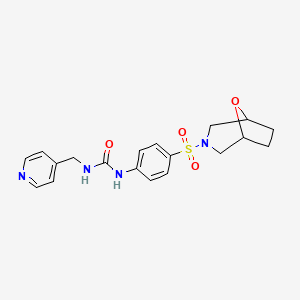

The molecular formula of this compound is C19H22N4O4S . It has a molecular weight of 402.47 .Chemical Reactions Analysis

This compound shifts the NAMPT reaction equilibrium towards NMN formation, increases NAMPT affinity for ATP, stabilizes phosphorylated NAMPT at His247, promotes consumption of the pyrophosphate by-product, and blunts feedback inhibition by NAD+ .Physical And Chemical Properties Analysis

This compound is a white to beige powder . It has a solubility of 2 mg/mL in DMSO . It should be stored at a temperature between 2-8°C .Mecanismo De Acción

Target of Action

SBI-797812 is a potent activator of Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT is the rate-limiting enzyme in the NAD salvage pathway, which plays a crucial role in cellular metabolism .

Mode of Action

This compound interacts with NAMPT and enhances its activity. It shifts the NAMPT reaction equilibrium towards the formation of Nicotinamide Mononucleotide (NMN), increases NAMPT’s affinity for ATP, stabilizes phosphorylated NAMPT, promotes the consumption of the pyrophosphate by-product, and blunts feedback inhibition by NAD+ .

Biochemical Pathways

This compound affects the NAD salvage pathway, which is the primary pathway for NAD synthesis in mammals . By activating NAMPT, this compound increases the production of NMN, the predominant NAD+ precursor in mammalian cells . This leads to an increase in intracellular levels of NAD+, which is a coenzyme for hundreds of dehydrogenases involved in redox reactions .

Pharmacokinetics

and cell-penetrant. It is also reported that dosing of mice with this compound elevates liver NAD+ , suggesting that it has good bioavailability and can reach target tissues effectively.

Result of Action

The activation of NAMPT by this compound leads to an increase in intracellular levels of NMN and NAD+ . This can have various cellular effects, given the vital role of NAD+ in diverse cellular processes, including cell signaling, DNA repair, cell division, and epigenetics .

Propiedades

IUPAC Name |

1-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-ylsulfonyl)phenyl]-3-(pyridin-4-ylmethyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4S/c24-19(21-11-14-7-9-20-10-8-14)22-15-1-5-18(6-2-15)28(25,26)23-12-16-3-4-17(13-23)27-16/h1-2,5-10,16-17H,3-4,11-13H2,(H2,21,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSOHNHLOLGQCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC1O2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)NCC4=CC=NC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does SBI-797812 interact with NAMPT to boost NAD+ levels?

A1: While the specific mechanism of action for this compound is not detailed in the abstract, we can infer some information. The abstract states that this compound activates NAMPT []. NAMPT is a rate-limiting enzyme in the NAD+ salvage pathway, responsible for converting nicotinamide into nicotinamide mononucleotide (NMN), a precursor to NAD+ []. Therefore, by activating NAMPT, this compound likely enhances the conversion of nicotinamide to NMN, ultimately leading to increased NAD+ levels. Further research is needed to elucidate the precise molecular interactions between this compound and NAMPT.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-4,7-Difluoro-N-[trans-4-(Methylamino)cyclohexyl]-N-[3-(Pyridin-4-Yl)benzyl]-1-Benzothiophene-2-Carboxamide](/img/structure/B610661.png)

![Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopent[2]ene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate](/img/structure/B610666.png)